Stereochemical Configuration Determines Downstream FAP Pharmacophore Potency by >600-Fold vs. the (4R)-Diastereomer
In a head-to-head comparison within the same study and assay system, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile pharmacophore—directly accessible via oxidation and cyanation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine—exhibited an IC50 of 1.59 ± 0.45 nM (as natGa-SB03045) against fibroblast activation protein (FAP). In striking contrast, the (4R)-fluoropyrrolidine isomer, which would be derived from the (2S,4R)-prolinol diastereomer, displayed an IC50 of 1000 nM in the same FAP inhibition assay, representing an approximately 630-fold loss in potency [1]. Furthermore, the corresponding (4S)-fluoropyrrolidine (IC50 = 3.3 nM) was shown to be comparable in potency to the 4,4-difluorinated congener (IC50 = 3.2 nM) found in the clinically validated tracer FAPI-04, confirming that mono-fluorination with (2S,4S) stereochemistry is sufficient to recapitulate the potency of the gem-difluoro scaffold [1].
| Evidence Dimension | FAP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.59 ± 0.45 nM (natGa-SB03045, bearing (2S,4S)-4-fluoropyrrolidine-2-carbonitrile pharmacophore) |
| Comparator Or Baseline | IC50 = 1000 nM ((4R)-fluoropyrrolidine isomer); IC50 = 4.11 ± 1.42 nM (clinically validated natGa-FAPI-04); IC50 = 3.3 nM ((4S)-fluoropyrrolidine); IC50 = 3.2 nM (4,4-difluoropyrrolidine congener) |
| Quantified Difference | ~630-fold more potent than (4R)-diastereomer; 2.6-fold more potent than natGa-FAPI-04; equipotent to 4,4-difluoro congener |
| Conditions | Substrate-based in vitro FAP binding assay; HEK293T:hFAP tumor xenograft mouse model for in vivo PET/CT imaging and ex vivo biodistribution |
Why This Matters
This ~630-fold stereochemistry-dependent potency difference demonstrates that procurement of the correct (2S,4S) diastereomer is not optional but essential for any FAP- or DPP-IV-targeted drug discovery program; substitution with the (2S,4R)-prolinol would yield a pharmacophore that is essentially inactive.
- [1] Bendre, S.; et al. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules 2023, 28, 3481. View Source
